Crocin Crocin Crocin-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'Crocin' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It is functionally related to a beta-D-gentiobiosyl crocetin and a gentiobiose.
Crocin has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.
Crocin is a natural product found in Gardenia jasminoides, Crocus sativus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 42553-65-1
VCID: VC0190856
InChI: InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
SMILES:
Molecular Formula: C44H64O24
Molecular Weight: 977.0 g/mol

Crocin

CAS No.: 42553-65-1

Cat. No.: VC0190856

Molecular Formula: C44H64O24

Molecular Weight: 977.0 g/mol

* For research use only. Not for human or veterinary use.

Crocin - 42553-65-1

CAS No. 42553-65-1
Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
IUPAC Name bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Standard InChI InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
Standard InChI Key SEBIKDIMAPSUBY-RTJKDTQDSA-N
Isomeric SMILES C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C
Impurities ...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram.
Canonical SMILES CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Colorform Solid /Di-gentiobiose ester/
Hydrated brownish-red needles from methanol /Di-gentiobiose ester/
Melting Point 186 °C (effervescence) /Di-gentiobiose ester/
186 °C

Chemical Structure and Properties

Crocin is chemically classified as a diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin. When isolated as a pure chemical compound, it has a deep red color and forms crystals with a melting point of 186°C. One of crocin's distinguishing characteristics is that when dissolved in water, it forms an orange solution .

The term "crocins" may refer to a series of related hydrophilic carotenoids that are either monoglycosyl or diglycosyl polyene esters of crocetin. The primary variant found in saffron is α-crocin, which is structurally defined as trans-crocetin di-(β-D-gentiobiosyl) ester, with the systematic IUPAC name 8,8-diapo-8,8-carotenoic acid .

Crocin's molecular formula is C44H64O24 with a molecular weight of 977.0 g/mol . Its structure features two D-gentiobioside glycosyl esters, which contribute significantly to its water solubility—an unusual property for carotenoids, which are typically lipophilic .

Table 2.1: Physical and Chemical Properties of Crocin

PropertyCharacteristic
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Physical AppearanceDeep red crystals
Melting Point186°C (with effervescence)
SolubilityWater-soluble, forming orange solution
Boiling Point1169.0±65.0 °C (Predicted)
Density1.54±0.1 g/cm3 (Predicted)

The water solubility of crocin, conferred by its glycosyl groups, distinguishes it from most other carotenoids and contributes to its bioavailability and potential therapeutic applications. The chemical structure also explains its stability profile and reactivity patterns in biological systems .

Natural Sources

Crocin is predominantly found in specific plant species, with the most significant commercial sources being Crocus sativus (saffron) and Gardenia jasminoides (gardenia) . In saffron, crocin is concentrated in the stigmas, which are hand-harvested and dried to produce the valuable spice known for its distinctive color, flavor, and aroma properties .

The biosynthesis of crocin in these plants occurs through the carotenoid pathway, with specialized enzymes catalyzing the conversion of zeaxanthin to crocetin, followed by glycosylation to form crocin. This biosynthetic pathway is particularly active during flower development in Crocus sativus .

The concentration of crocin in saffron can compose more than 10% of its dry mass, making it the principal color-contributing compound in this highly valued spice . Different varieties of saffron from various geographical regions may contain varying levels of crocin, which directly influences both their commercial value and potential therapeutic properties .

Gardenia fruit (Gardenia jasminoides) represents another significant natural source of crocin, where it contributes to the yellow pigmentation. In East Asian countries, extracts from gardenia fruits have been used traditionally as natural colorants in food and textile industries .

Pharmacological Activities

Antioxidant Properties

Crocin demonstrates remarkable antioxidant properties, which form the foundation for many of its biological effects. Research has established that crocin can effectively reduce oxidative stress and neutralize reactive oxygen species (ROS) . Its antioxidant mechanism involves enhancing the gene expression of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and various antioxidant enzymes including catalase (CAT), glutathione (GSH), and superoxide dismutase (SOD) .

The antioxidant capacity of crocin has been demonstrated in multiple experimental models, showing protection against oxidative damage in various tissues and cellular systems. These properties are particularly relevant in conditions characterized by excessive oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions .

Neuroprotective Effects

One of the most promising areas of crocin research involves its neuroprotective properties. Studies indicate that crocin and its derivative crocetin may counteract oxidative stress, mitochondrial dysfunction, and neuroinflammation—processes closely linked to the initiation and progression of major neurodegenerative conditions such as Alzheimer's and Parkinson's disease .

The neuroprotective effects of crocin are partially attributed to its ability to cross the blood-brain barrier, which is relatively unusual for carotenoids. Upon oral ingestion, crocin is hydrolyzed to crocetin in the intestinal tract, and this metabolite can permeate the blood-brain barrier, enabling direct neurological effects .

Animal models of Parkinson's disease have shown that crocin treatment can mitigate neuronal damage and improve behavioral outcomes, suggesting potential applications in neurodegenerative disease therapies .

Anti-inflammatory Effects

Clinical evidence supports crocin's anti-inflammatory capabilities. In a randomized clinical trial involving patients with Chronic Obstructive Pulmonary Disease (COPD), crocin supplementation (15 mg twice daily for 12 weeks) significantly reduced serum levels of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) .

This anti-inflammatory effect correlated with improvements in pulmonary function tests and exercise capacity as measured by the 6-minute walking distance test (6MWD) . The study demonstrated that crocin's anti-inflammatory properties could translate to meaningful clinical improvements in inflammatory respiratory conditions.

Other Therapeutic Applications

Beyond its antioxidant, neuroprotective, and anti-inflammatory properties, crocin has been investigated for various other therapeutic applications:

  • Metabolic disorders: Crocin has been studied for potential benefits in hyperglycemia, metabolic syndrome, hypertriglyceridemia, and hypercholesterolemia .

  • Cardiovascular protection: Research indicates potential protective effects against ischemia-reperfusion injury and hypertension .

  • Reproductive health: Some studies suggest aphrodisiac properties and potential benefits for male erectile dysfunction .

  • Genoprotective effects: Crocin has demonstrated DNA-protective properties in certain experimental models .

  • Antidote activities: Interestingly, crocin has been investigated as a potential antidote for certain toxicities, including snake venom .

Clinical Studies

Table 5.2: Effect of Crocin on Endocrine Parameters in Healthy Volunteers

ParameterPlacebo Group (Change)Crocin Group (Change)P-value
FBS (mg/dl)-3.6 ± 1.160.3 ± 2.520.152
T4 (μg/dl)0.045 ± 0.280.63 ± 0.2070.109
TSH (μIU/ml)0.35 ± 0.170.2 ± 0.240.595
Cortisol (μg/dl)-1.62 ± 1.27-4.96 ± 1.590.108
Testosterone (mg/dl)24.1 ± 16.444.5 ± 45.070.675

The researchers also assessed the impact of crocin on serum lipid profiles, finding no significant alterations in total cholesterol, HDL-C, LDL-C, or triglycerides compared to the placebo group .

Table 5.3: Effect of Crocin on Lipid Profile in Healthy Volunteers

ParameterPlacebo Group (Change)Crocin Group (Change)P-value
Cholesterol (mg/dl)-9.5 ± 4.85-17.5 ± 6.30.314
Triglycerides (mg/dl)3.04 ± 9.660.1 ± 12.70.853
HDL-C (mg/dl)-2.36 ± 1.5-1.2 ± 1.480.603
LDL-C (mg/dl)-4.04 ± 2.59-8.95 ± 2.870.212

According to toxicity classifications, substances with LD50 values within the range of 1-5 g/kg are considered practically low-toxic. Animal studies with crocin at doses as high as 3 g/kg (both intraperitoneal and oral administration) showed no mortality after 24 and 48 hours, indicating a favorable acute toxicity profile .

Efficacy in COPD

A prospective randomized clinical trial investigated the effects of crocin supplementation in patients with Chronic Obstructive Pulmonary Disease (COPD). Fifty-seven patients were equally divided into intervention and placebo groups, with the intervention group receiving crocin at a dose of 15 mg twice daily for 12 weeks .

The study evaluated several outcome measures, including:

  • Serum levels of inflammatory markers (IL-6 and TNF-α)

  • Pulmonary function tests (PFT)

  • Exercise capacity using the 6-minute walking distance test (6MWD)

The results demonstrated that crocin supplementation significantly improved pulmonary function test results (p < 0.05) and exercise capacity as measured by the 6MWD (p < 0.001). These improvements correlated with notable reductions in inflammatory markers, particularly TNF-α (p < 0.01) .

The researchers concluded that crocin supplementation improved exercise capacity and pulmonary function in COPD patients through its anti-inflammatory effects, suggesting potential therapeutic applications in chronic inflammatory respiratory conditions .

Mechanisms of Action

The biological activities of crocin arise from multiple mechanisms of action at the cellular and molecular levels. When ingested orally, crocin undergoes hydrolysis in the intestinal tract, converting to crocetin, which is then absorbed across the intestinal barrier. Importantly, crocetin has the ability to cross the blood-brain barrier, explaining the central nervous system effects observed with crocin administration .

At the molecular level, crocin's antioxidant properties involve enhancement of endogenous antioxidant defense systems. It upregulates the expression of Nrf2, a transcription factor that controls the expression of antioxidant response element (ARE)-dependent genes. This leads to increased production of antioxidant enzymes such as catalase, glutathione, and superoxide dismutase, which collectively neutralize harmful reactive oxygen species .

The anti-inflammatory effects of crocin appear to involve modulation of pro-inflammatory cytokine production. Clinical evidence demonstrates that crocin supplementation can reduce serum levels of TNF-α and influence IL-6 levels in patients with inflammatory conditions such as COPD .

In neurological contexts, crocin and crocetin may protect against neurodegeneration through multiple pathways, including:

  • Mitigation of oxidative stress

  • Improvement of mitochondrial function

  • Reduction of neuroinflammatory processes

  • Potential modulation of neurotransmitter systems

These mechanisms collectively contribute to crocin's observed effects across various disease models and clinical applications.

Extraction and Analysis Methods

The extraction of crocin from natural sources, primarily saffron stigmas and gardenia fruits, typically involves water or hydroalcoholic solutions, leveraging crocin's water solubility. Various extraction techniques have been developed, including conventional solvent extraction, ultrasound-assisted extraction, and more advanced methods to optimize yield and purity .

Analysis and quantification of crocin typically employ high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection. This method allows for the simultaneous measurement of the five major biologically active components of saffron: the four crocins and crocetin .

The quality assessment of crocin-containing extracts is critical for both research and commercial applications. Standardized methods have been developed to ensure consistency and reliability in determining crocin content, particularly important given the high commercial value of saffron and the correlation between crocin content and product quality .

Recent advances in analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, have further enhanced the detailed characterization of crocin and related compounds, enabling more precise identification and quantification in complex matrices .

Applications

Medical Applications

The diverse pharmacological properties of crocin suggest numerous potential medical applications, several of which are supported by clinical evidence:

  • Neurodegenerative disorders: The neuroprotective effects of crocin, coupled with its ability to cross the blood-brain barrier (as crocetin), suggest potential applications in conditions such as Alzheimer's and Parkinson's disease .

  • Respiratory conditions: Clinical evidence supports the efficacy of crocin in improving pulmonary function and exercise capacity in COPD patients through anti-inflammatory mechanisms .

  • Metabolic disorders: Investigations into crocin's effects on hyperglycemia, hyperlipidemia, and metabolic syndrome suggest potential applications in managing these increasingly prevalent conditions .

  • Mood disorders: Some studies have examined crocin's potential antidepressant effects, indicating possible applications in mental health contexts .

  • Male reproductive health: Research has investigated crocin's potential benefits for male erectile dysfunction .

Food Industry Applications

Beyond its medical potential, crocin has significant applications in the food industry:

  • Natural colorant: Crocin provides the distinctive yellow-red color to saffron and is used as a natural food coloring agent .

  • Flavor component: In addition to its chromatic properties, crocin contributes to the sensory profile of saffron-containing foods .

  • Functional food ingredient: Given its bioactive properties, crocin is being explored as an ingredient in functional foods designed to provide health benefits beyond basic nutrition .

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